9-(4-Chlorophenyl)-9H-carbazole
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Overview
Description
9-(4-Chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-9H-carbazole typically involves the reaction of carbazole with 4-chlorobenzene under specific conditions. One common method is the Ullmann-type coupling reaction, where carbazole is reacted with 4-chlorobenzene in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 150°C to 200°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Carbazole-quinones
Reduction: Dihydrocarbazoles
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
9-(4-Chlorophenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
- 9-(4-Methylphenyl)-9H-carbazole
Uniqueness
Compared to its analogs, 9-(4-Chlorophenyl)-9H-carbazole exhibits unique chemical reactivity due to the presence of the chlorine atom. This enhances its potential for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
9-(4-chlorophenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKQFNSBKNPJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609283 |
Source
|
Record name | 9-(4-Chlorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-71-2 |
Source
|
Record name | 9-(4-Chlorophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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